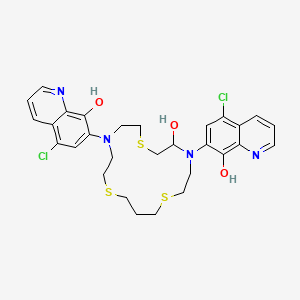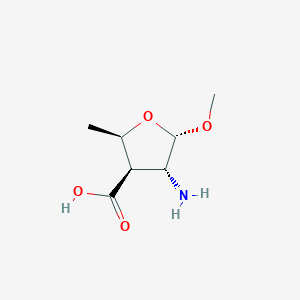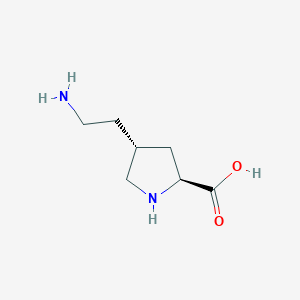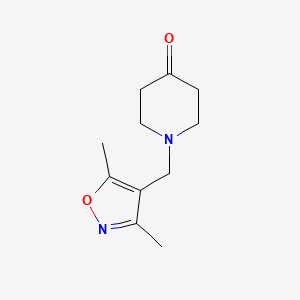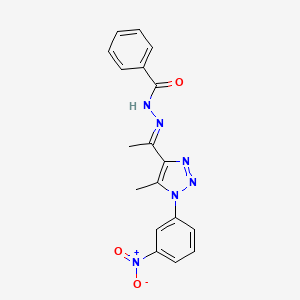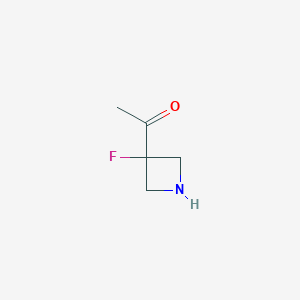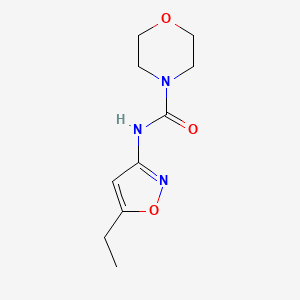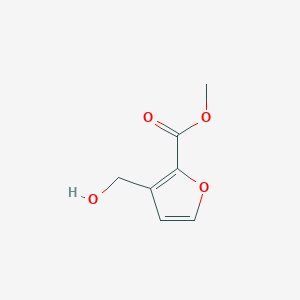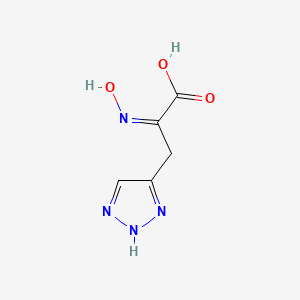
2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a hydroxyimino group and a triazole ring, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a hydroxyimino precursor and a triazole derivative. The reaction is often carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form various products.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso compounds, while reduction can produce amines. Substitution reactions can lead to a variety of triazole derivatives with different functional groups.
Scientific Research Applications
2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid exerts its effects involves its interaction with molecular targets through its hydroxyimino and triazole groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions is key to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)butanoic acid
- 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)pentanoic acid
- 2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)hexanoic acid
Uniqueness
2-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific chain length and the positioning of the hydroxyimino and triazole groups. This unique structure imparts distinct reactivity and interaction profiles compared to its analogs, making it particularly valuable in certain applications.
Properties
Molecular Formula |
C5H6N4O3 |
|---|---|
Molecular Weight |
170.13 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-3-(2H-triazol-4-yl)propanoic acid |
InChI |
InChI=1S/C5H6N4O3/c10-5(11)4(8-12)1-3-2-6-9-7-3/h2,12H,1H2,(H,10,11)(H,6,7,9)/b8-4- |
InChI Key |
PMFKQZGFOMVNMB-YWEYNIOJSA-N |
Isomeric SMILES |
C1=NNN=C1C/C(=N/O)/C(=O)O |
Canonical SMILES |
C1=NNN=C1CC(=NO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


